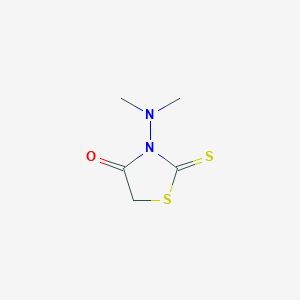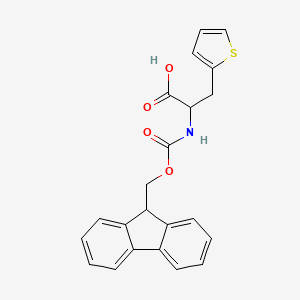
Fmoc-3-(thien-2-yl)-DL-alanine
Overview
Description
Fmoc-3-(thien-2-yl)-DL-alanine is a derivative of alanine, an amino acid, where the alanine molecule is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a thienyl group at the 3-position. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(thien-2-yl)-DL-alanine typically involves the following steps:
Protection of Alanine: The amino group of alanine is protected using the Fmoc group. This is achieved by reacting alanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of Thienyl Group: The thienyl group is introduced at the 3-position of the alanine molecule through a series of reactions, which may involve halogenation followed by substitution with a thienyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(thien-2-yl)-DL-alanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The thienyl group can undergo electrophilic substitution reactions, allowing further functionalization of the molecule.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Deprotection: Free amino group of alanine.
Coupling: Peptide chains with this compound incorporated.
Substitution: Functionalized thienyl derivatives.
Scientific Research Applications
Fmoc-3-(thien-2-yl)-DL-alanine has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of deprotection.
Biological Studies: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: It is employed in the design and synthesis of novel therapeutic agents, particularly those targeting specific proteins or enzymes.
Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Fmoc-3-(thien-2-yl)-DL-alanine depends on its application:
Peptide Synthesis: The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. It is removed under basic conditions to reveal the free amino group for further coupling.
Biological Studies: The thienyl group can interact with specific protein or enzyme active sites, providing insights into molecular recognition and binding.
Medicinal Chemistry: The compound can be incorporated into drug molecules, where it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
Fmoc-3-(thien-2-yl)-DL-alanine can be compared with other Fmoc-protected amino acids and thienyl derivatives:
Fmoc-3-(thien-2-yl)-L-alanine: Similar structure but with a different stereochemistry, which may affect its biological activity and interactions.
Fmoc-3-(thien-2-yl)-D-alanine: Another stereoisomer with distinct properties and applications.
Fmoc-3-(phenyl)-DL-alanine: A similar compound with a phenyl group instead of a thienyl group, which may have different reactivity and applications.
The uniqueness of this compound lies in its combination of the Fmoc protecting group and the thienyl group, providing a versatile tool for peptide synthesis and functionalization.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBMQFMUHRNKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-Methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B1636691.png)
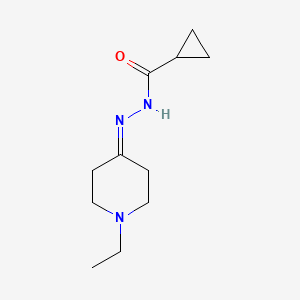
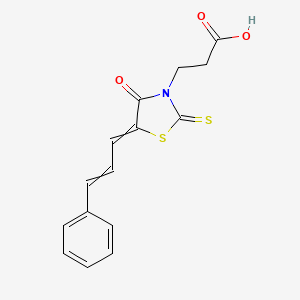
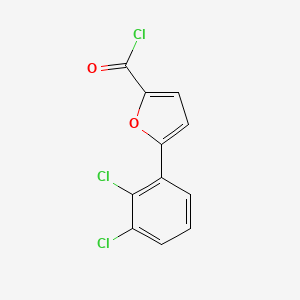
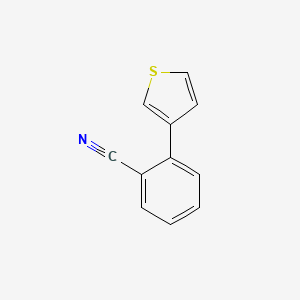
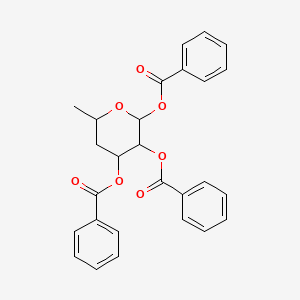
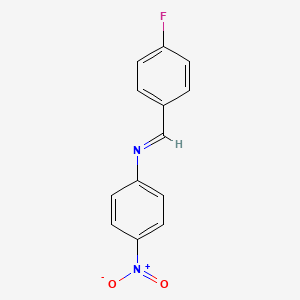
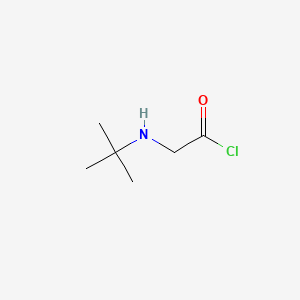
![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfinamide](/img/structure/B1636740.png)
